2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-9-11-20(12-10-16)32-27(34)26-25(21-7-5-6-8-22(21)29-26)31-28(32)35-15-23(33)30-24-18(3)13-17(2)14-19(24)4/h5-14,29H,15H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIVJDXIAIUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Core Modifications
- 3-Phenyl vs. 3-(4-Methylphenyl) :
The target compound’s 3-(4-methylphenyl) group (electron-donating methyl substituent) contrasts with simpler 3-phenyl analogs (e.g., compound 27: N-isopentyl-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide). The methyl group enhances lipophilicity and may influence π-π stacking interactions in receptor binding . - 3-(3-Methoxyphenyl) :
Compound N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536706-70-4) introduces a methoxy group, which increases polarity and hydrogen-bonding capacity compared to the target’s methyl group .
Acetamide Side Chain Variations
- N-(2,4,6-Trimethylphenyl) vs.
- N-(3,3-Dimethylbutyl) :
Compound 28 (N-(3,3-dimethylbutyl)-2-((4-oxo-3-phenylpyrimido[5,4-b]indol-2-yl)thio)acetamide) features a flexible alkyl chain, reducing steric hindrance but increasing conformational mobility relative to the rigid aromatic side chain of the target compound .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 462.6 g/mol. Its structure includes a pyrimidine core linked to a sulfanyl group and an acetamide moiety. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Several studies have investigated the anticancer potential of related pyrimidine derivatives. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Inhibition of Cell Proliferation : Research indicates that derivatives of pyrimidine can inhibit the proliferation of cancer cells such as HeLa (cervical), HepG2 (liver), and A549 (lung) cell lines. IC50 values for these compounds often range from low micromolar concentrations, indicating potent activity against these cell lines .
- Mechanisms of Action : The proposed mechanisms include the modulation of apoptotic pathways and interference with cellular signaling cascades that promote tumor growth. For example, studies have shown that certain derivatives can activate caspase pathways leading to programmed cell death .
Enzyme Inhibition
The compound's structural features suggest it may act as an enzyme inhibitor, particularly for enzymes involved in cancer metabolism.
- Acetylcholinesterase Inhibition : Some related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer’s . The inhibition constants (IC50) reported for similar compounds range from 5 to 20 μM.
- Other Enzyme Targets : Investigations into other enzyme targets such as cyclooxygenase (COX) and lipoxygenase (LOX) have shown promising results, indicating anti-inflammatory properties that could complement anticancer activity .
Study 1: In Vitro Evaluation
A study evaluated the biological activity of a series of pyrimidine derivatives structurally related to our compound. The derivatives were tested against various cancer cell lines and showed significant cytotoxicity with IC50 values below 15 μM for several compounds, highlighting their potential for further development as anticancer agents .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, establishing that modifications to the phenyl rings significantly impacted biological activity. The presence of electron-donating groups enhanced potency against AChE while maintaining low toxicity profiles .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the pyrimidoindole core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key steps include:
- Cyclization : Use of catalysts like Pd(PPh₃)₄ under reflux in anhydrous THF (80–90°C, 12–16 hours) to form the pyrimidoindole scaffold .
- Sulfanyl-Acetamide Coupling : Reaction with mercaptoacetic acid derivatives in DMF at 60°C with K₂CO₃ as a base, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., 4-methylphenyl vs. trimethylphenyl groups). Aromatic protons appear at δ 7.2–8.1 ppm, while the sulfanyl group’s CH₂ resonates at δ 3.8–4.2 ppm .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 527.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?
- Methodological Answer : Contradictions often arise from substituent variations (e.g., fluorophenyl vs. methoxyphenyl) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing 4-methylphenyl with 3-fluorophenyl) and testing against standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., HeLa or MCF-7) .
- Meta-Analysis : Compare data across publications, noting trends such as enhanced anticancer activity with electron-withdrawing groups (e.g., -Cl, -F) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or topoisomerase II). Key interactions include hydrogen bonding between the acetamide carbonyl and Lys721 (EGFR) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
- QSAR Modeling : Develop regression models correlating substituent hydrophobicity (logP) with IC₅₀ values .
Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) to enhance plasma half-life .
- Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, validated for stability via HPLC .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Sensitivity differences (e.g., IC₅₀ of 2.1 µM in MCF-7 vs. 18.3 µM in A549) due to varying expression of target proteins .
- Metabolic Instability : Rapid hepatic clearance observed in rodent models (t₁/₂ = 1.2 hours) reduces in vivo efficacy .
- Off-Target Effects : Inhibition of cytochrome P450 enzymes (e.g., CYP3A4), altering pharmacokinetics .
Experimental Design Considerations
Q. What in vitro assays are recommended for evaluating mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based kits for kinases (e.g., EGFR, IC₅₀ determination) .
- Apoptosis Assays : Annexin V/PI staining coupled with caspase-3/7 activation measurements .
- ROS Detection : DCFH-DA probe to quantify oxidative stress in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
